molecular formula C16H12BrN3O2 B2982303 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide CAS No. 898192-73-9

6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide

Cat. No.: B2982303
CAS No.: 898192-73-9
M. Wt: 358.195
InChI Key: OUCIHCCVFXYFLY-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide is a quinoline derivative with a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxamide group at the 4th position, which is further substituted with a pyridin-2-ylmethyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.

  • Bromination: The quinoline core is brominated at the 6th position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Keto Group Introduction: The keto group at the 2nd position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Carboxamide Formation: The carboxamide group at the 4th position is introduced via a reaction with an appropriate amine, such as pyridin-2-ylmethylamine, under dehydration conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions, especially nucleophilic substitution, can occur at the bromine position or the amide group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alkyl halides, and various nucleophiles

Major Products Formed:

  • Oxidized quinoline derivatives

  • Reduced bromoquinolines

  • Substituted amides

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery and development. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

  • 6-bromoquinoline

  • 2-oxoquinoline derivatives

  • N-(pyridin-2-ylmethyl)carboxamide derivatives

This detailed overview provides a comprehensive understanding of 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-4-5-14-12(7-10)13(8-15(21)20-14)16(22)19-9-11-3-1-2-6-18-11/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCIHCCVFXYFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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